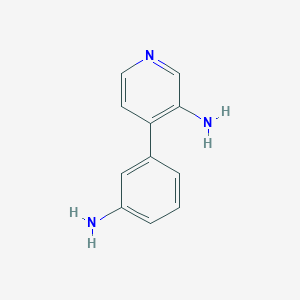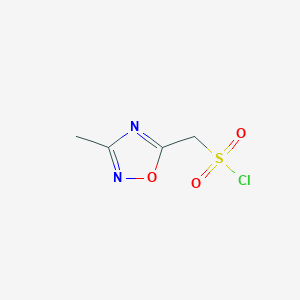
4-Bromo-1-ethyl-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-ethyl-2-methylbenzene is an organic compound with the molecular formula C9H11Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position, an ethyl group at the first position, and a methyl group at the second position. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethyl-2-methylbenzene (also known as o-ethyltoluene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:
C9H12+Br2FeBr3C9H11Br+HBr
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the desired temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-ethyl-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 1-ethyl-2-methylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Zinc (Zn) in the presence of hydrochloric acid (HCl).
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-1-ethyl-2-methylbenzene when using hydroxide ions.
Oxidation: 4-Bromo-1-ethyl-2-methylbenzoic acid.
Reduction: 1-Ethyl-2-methylbenzene.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-ethyl-2-methylbenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-ethyl-2-methylbenzene in chemical reactions involves the formation of a positively charged intermediate (benzenonium ion) during electrophilic aromatic substitution. The bromine atom acts as an electrophile, and the aromatic ring undergoes substitution to maintain its stability. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-1-methyl-2-ethylbenzene
- 4-Bromo-1-ethyl-3-methylbenzene
- 4-Bromo-1-ethyl-2,3-dimethylbenzene
Comparison: 4-Bromo-1-ethyl-2-methylbenzene is unique due to the specific positions of its substituents, which influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic aromatic substitution and nucleophilic substitution reactions due to steric and electronic effects.
Eigenschaften
Molekularformel |
C9H11Br |
|---|---|
Molekulargewicht |
199.09 g/mol |
IUPAC-Name |
4-bromo-1-ethyl-2-methylbenzene |
InChI |
InChI=1S/C9H11Br/c1-3-8-4-5-9(10)6-7(8)2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
UCLLTWBCTUQORJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


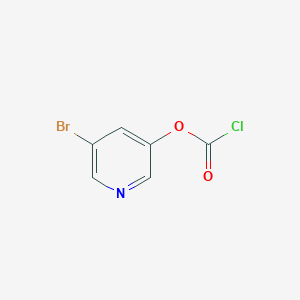

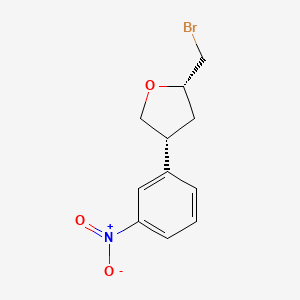
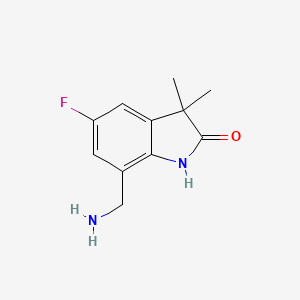
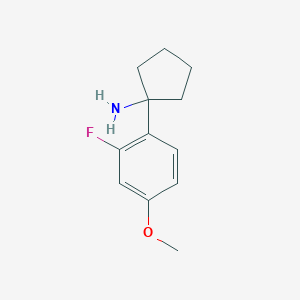
![(2S)-2-chloro-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13227533.png)
amine](/img/structure/B13227536.png)
![2-[(4-Methylbenzenesulfonyl)methyl]pyrrolidine](/img/structure/B13227554.png)
![2-(4-Nitrophenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13227556.png)

![[2-(Chloromethyl)-2-methylbutyl]trimethylsilane](/img/structure/B13227561.png)
![3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol](/img/structure/B13227563.png)
